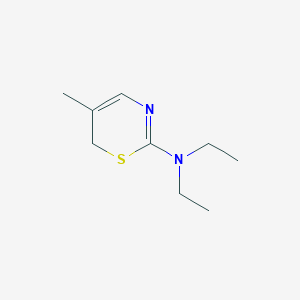
N,N-Diethyl-5-methyl-6H-1,3-thiazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-methyl-6H-1,3-thiazin-2-amine is a heterocyclic amine compound It features a six-membered ring containing nitrogen and sulfur atoms, making it part of the thiazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-methyl-6H-1,3-thiazin-2-amine typically involves the reaction of appropriate amines with thiazine precursors. One common method is the reaction of diethylamine with 5-methyl-6H-1,3-thiazine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-methyl-6H-1,3-thiazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
N,N-Diethyl-5-methyl-6H-1,3-thiazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-methyl-6H-1,3-thiazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-5-methyl-6H-1,3-thiazin-2-amine
- N,N-Diethyl-6H-1,3-thiazin-2-amine
- N,N-Diethyl-5-methyl-1,3-thiazolidin-2-amine
Uniqueness
N,N-Diethyl-5-methyl-6H-1,3-thiazin-2-amine is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
65788-00-3 |
|---|---|
Molecular Formula |
C9H16N2S |
Molecular Weight |
184.30 g/mol |
IUPAC Name |
N,N-diethyl-5-methyl-6H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C9H16N2S/c1-4-11(5-2)9-10-6-8(3)7-12-9/h6H,4-5,7H2,1-3H3 |
InChI Key |
YKCJEAUNMDSCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(CS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


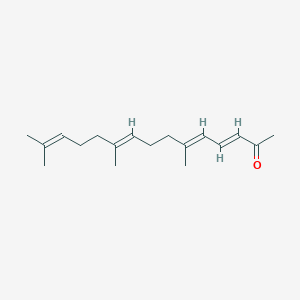
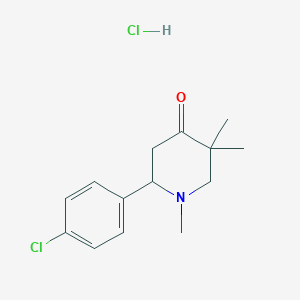
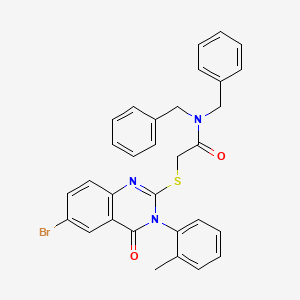
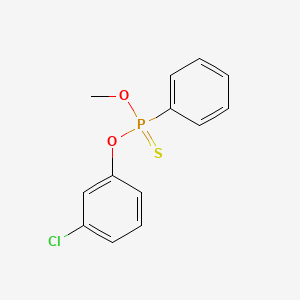
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)


![1-Chloro-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14480174.png)
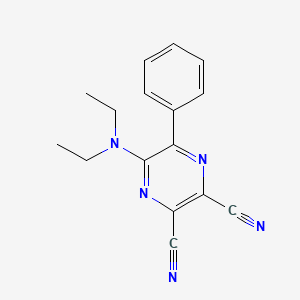
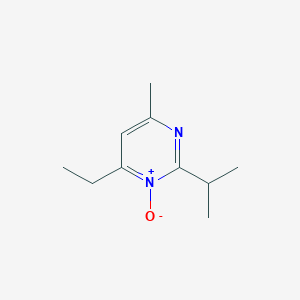
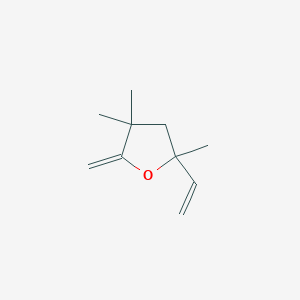
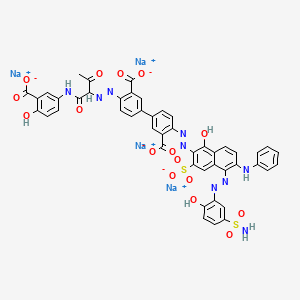
![5-Methyl-3-[(2,3,5-trichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14480207.png)
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
